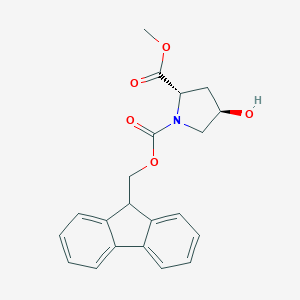
4-Methylumbelliferyl-beta-D-glucuronide trihydrate
Overview
Description
4-Methylumbelliferyl-beta-D-glucuronide trihydrate, also known as MUG, is a fluorogenic substrate for β-glucuronidase . It is commonly used for the detection of transformed plants . MUG shows low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate involves the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is represented by the empirical formula C16H16O9 . The InChI key is URVSQZMOFUEQAW-YYHOVTOASA-N .Chemical Reactions Analysis
The chemical reaction involving 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Physical And Chemical Properties Analysis
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a solid powder . It is soluble in pyridine and DMSO . The fluorescence of this compound is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively .Scientific Research Applications
Measurement of β-glucoronidiase Activity
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a fluorogenic substrate used for measuring β-glucoronidiase activity . This enzyme is involved in the metabolism of glucuronides, a family of compounds that play important roles in detoxification processes.
Identification of Escherichia coli
This compound is used for the rapid and sensitive identification of Escherichia coli . E. coli strains that possess the enzyme β-glucoronidase cleave 4-Methylumbelliferyl-beta-D-glucuronide, causing it to fluoresce under UV light. This fluorescence is a clear indicator of the presence of E. coli.
Plant Molecular Studies
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is ideal for plant molecular studies . It can be used to examine gene expression under various promoters.
Measurement Activity in Plant Lysate and Leaf Disks
This compound works well for measuring activity in plant lysate and leaf disks . It can be used to monitor the activity of β-glucoronidase, which is often used as a reporter gene in plant molecular biology.
Whole Plant Assays
4-Methylumbelliferyl-beta-D-glucuronide trihydrate can also be used in whole plant assays . This allows researchers to study the activity of β-glucoronidase in the context of the entire plant, providing a more holistic view of its function.
Biochemical Research
Due to its properties, 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is used in various biochemical research applications . Its ability to fluoresce when cleaved makes it a valuable tool in the study of enzyme kinetics and other biochemical processes.
Future Directions
4-Methylumbelliferyl-beta-D-glucuronide trihydrate has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It can also be used in plant molecular studies to examine gene expression under various promoters . The 4-methylumbelliferyl beta-D-glucuronide cleavage assay can easily be adapted to high throughput formats to detect the presence of beta-D glucuronides generated using recombinant glycosyl transferase preparations .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVICSHUHPWFQAR-ACCVXZKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-beta-D-glucuronide trihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



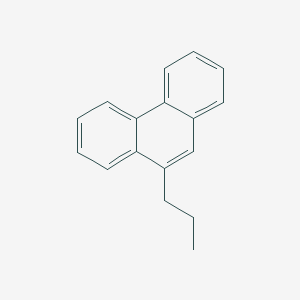

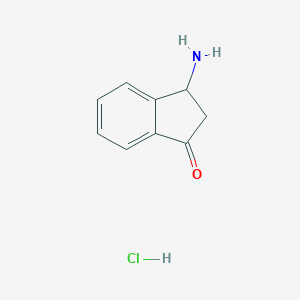
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
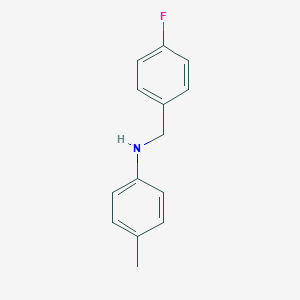
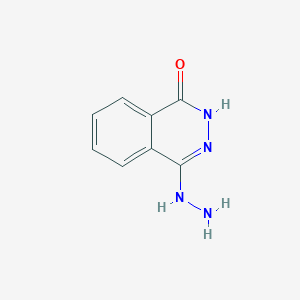
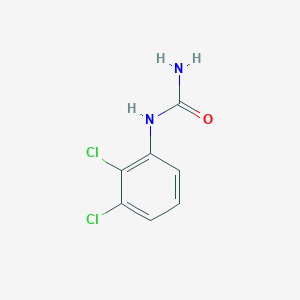
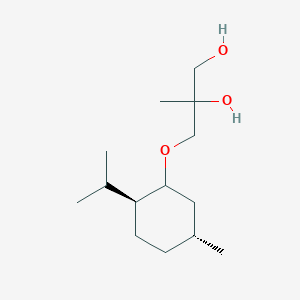
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
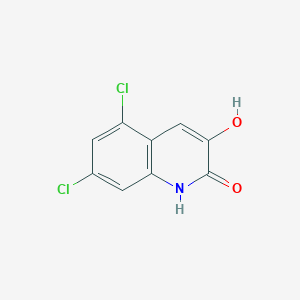
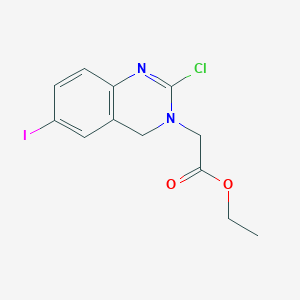
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)
